molecular formula C27H26ClN3O2 B11422578 1-(4-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-chlorophenyl)-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11422578
M. Wt: 460.0 g/mol
InChI Key: NVZCVCUYDQIZDU-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylphenoxyethyl group, and a benzodiazole moiety

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorophenylhydrazine with 2-(2,4-dimethylphenoxy)ethyl bromide to form the intermediate benzodiazole derivative. This intermediate is then reacted with pyrrolidin-2-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where halogen atoms can be replaced by other functional groups using appropriate reagents.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

1-(4-CHLOROPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol: This compound shares the chlorophenyl group but differs in its triazole moiety and overall structure.

    1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene: This compound has a simpler structure with a chlorophenyl group and an ethylbenzene moiety.

    2-Chloro-1-(2,4-dimethylphenyl)ethanone: This compound contains the dimethylphenyl group but lacks the benzodiazole and pyrrolidinone moieties.

The uniqueness of 1-(4-CHLOROPHENYL)-4-{1-[2-(2,4-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its complex structure, which imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

Molecular Formula

C27H26ClN3O2

Molecular Weight

460.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O2/c1-18-7-12-25(19(2)15-18)33-14-13-30-24-6-4-3-5-23(24)29-27(30)20-16-26(32)31(17-20)22-10-8-21(28)9-11-22/h3-12,15,20H,13-14,16-17H2,1-2H3

InChI Key

NVZCVCUYDQIZDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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